molecular formula C11H9NO2 B3433015 (E)-3-(1H-indol-6-yl)acrylic acid CAS No. 119160-36-0

(E)-3-(1H-indol-6-yl)acrylic acid

Cat. No.: B3433015
CAS No.: 119160-36-0
M. Wt: 187.19 g/mol
InChI Key: ISFPWJSGXWEGPM-UHFFFAOYSA-N
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Description

(E)-3-(1H-indol-6-yl)acrylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that converts phenylhydrazines and aldehydes or ketones into indoles under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is a rapid and high-yielding process .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves the use of catalytic methods and optimized reaction conditions to ensure high yield and purity. These methods may include the use of transition-metal catalysts and microwave irradiation to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-indol-6-yl)acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction can produce indoline derivatives .

Mechanism of Action

The mechanism of action of (E)-3-(1H-indol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1H-indol-6-yl)acrylic acid is unique due to its specific geometric configuration and the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1H-indol-6-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPWJSGXWEGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695274
Record name 3-(1H-Indol-6-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119160-36-0
Record name 3-(1H-Indol-6-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119160-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Indol-6-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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